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molecular formula C8H7ClN2O3 B8813906 Methyl [(5-chloropyridin-2-yl)amino](oxo)acetate CAS No. 480450-68-8

Methyl [(5-chloropyridin-2-yl)amino](oxo)acetate

Cat. No. B8813906
M. Wt: 214.60 g/mol
InChI Key: QXJJODRMMDQBKV-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

2-Amino-5-chloropyridine (1.16 g) and triethylamine (1.51 ml) were dissolved in methylene chloride (26 ml), ethyl chlorooxoacetate (1.10 ml) was added to the solution under ice cooling, and the mixture was stirred at room temperature for 14 hours. After a saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to conduct liquid separation, the resultant organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1). The thus-obtained pale yellow solids were dissolved in methanol (20 ml), and the solution was stirred at 50° C. for 11 hours. The reaction mixture was concentrated under reduced pressure, and crystals deposited were collected by filtration and dried to obtain the title compound (0.43 g).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C(N(CC)CC)C.Cl[C:17](=[O:23])[C:18]([O:20][CH2:21]C)=[O:19].C(=O)([O-])O.[Na+]>C(Cl)Cl>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:17](=[O:23])[C:18]([O:20][CH3:21])=[O:19])=[N:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
1.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
liquid separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1)
DISSOLUTION
Type
DISSOLUTION
Details
The thus-obtained pale yellow solids were dissolved in methanol (20 ml)
STIRRING
Type
STIRRING
Details
the solution was stirred at 50° C. for 11 hours
Duration
11 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and crystals
FILTRATION
Type
FILTRATION
Details
deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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